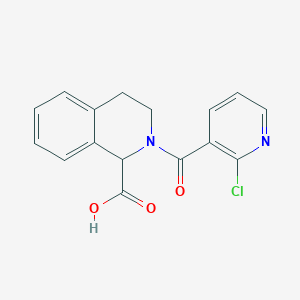
2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of the related compound “2-Chloropyridine-3-carboxylic acid” has an empirical formula of C6H4ClNO2 and a molecular weight of 157.55 . The related compound “2-Chloropyridine-3-carbonyl chloride” has an empirical formula of C6H3Cl2NO and a molecular weight of 176.00 .Physical And Chemical Properties Analysis
The related compound “2-Chloropyridine-3-carboxylic acid” is a powder with a melting point of 176-178 °C . The related compound “2-Chloropyridine-3-carbonyl chloride” is a solid with a melting point of 39-44 °C .Aplicaciones Científicas De Investigación
Synthesis and Application in Organic Chemistry
2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid and its derivatives are crucial in the field of organic chemistry for the synthesis of complex organic structures. Research has demonstrated various methods for preparing related compounds with applications in the synthesis of heterocyclic compounds. For instance, Bakke and Říha (2001) developed a new method for preparing 3-amino-2-chloropyridines, which are useful in synthesizing analogues of reverse transcriptase inhibitors like Nevirapine (Bakke & Říha, 2001). Similarly, Funt et al. (2020) synthesized 2H-Azirine-2-carbonyl azides, reactive heterocyclic building blocks, from related compounds, showcasing the versatility of these structures in creating various heterocycles (Funt et al., 2020).
Pharmacological Interest
Some derivatives of 2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid are explored for their potential pharmacological applications. For example, Zaki et al. (2019) synthesized a novel series of compounds with potential antimicrobial activity, highlighting the significance of these compounds in drug discovery and medicinal chemistry (Zaki et al., 2019).
Catalysis and Chemical Transformations
In catalysis, the related compounds of 2-(2-Chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid find use in facilitating chemical transformations. Ghorbani-Choghamarani and Azadi (2015) demonstrated the use of related catalysts in the efficient synthesis of quinazolin-4(1H)-ones and polyhydroquinolines, showcasing the role of these compounds in promoting chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Environmental Chemistry
The derivatives of this compound also find application in environmental chemistry. Tibbles, Müller, and Lingens (1989) studied the microbial metabolism of related compounds, which is crucial for understanding the biodegradation of environmental pollutants (Tibbles, Müller, & Lingens, 1989).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-chloropyridine-3-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-12(6-3-8-18-14)15(20)19-9-7-10-4-1-2-5-11(10)13(19)16(21)22/h1-6,8,13H,7,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABWFTRKGCSZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloropyridine-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2427381.png)
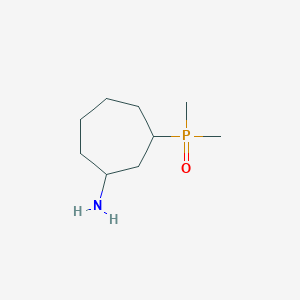
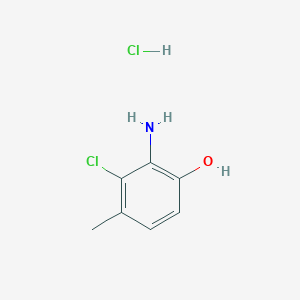
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2427385.png)

![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate](/img/structure/B2427388.png)
![3-{4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL}propanoic acid](/img/structure/B2427389.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2427398.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2427400.png)
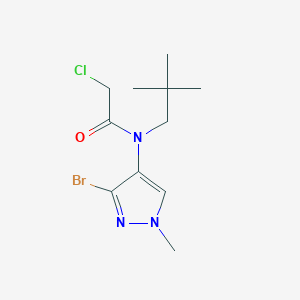
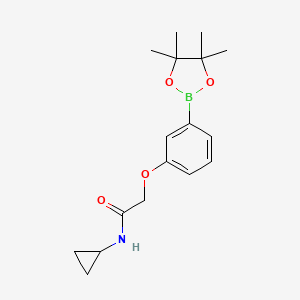
![2-Chloro-N-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]propanamide](/img/structure/B2427403.png)